molecular formula C9H15Cl3 B14507859 1,1,2-Trichloro-3-hexylcyclopropane CAS No. 64531-24-4

1,1,2-Trichloro-3-hexylcyclopropane

Cat. No.: B14507859
CAS No.: 64531-24-4
M. Wt: 229.6 g/mol
InChI Key: OBXBIDFHSWXEBR-UHFFFAOYSA-N
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Description

1,1,2-Trichloro-3-hexylcyclopropane is an organic compound with the molecular formula C9H15Cl3. It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms and a hexyl group attached to a cyclopropane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Trichloro-3-hexylcyclopropane typically involves the reaction of hexylcyclopropane with chlorine in the presence of a catalyst. One common method is the addition of chlorine to hexylcyclopropane under controlled conditions, resulting in the formation of the trichlorinated product. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient and scalable production of the compound. The use of catalysts, such as iron or aluminum chloride, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trichloro-3-hexylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of chlorine atoms with hydroxyl groups.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.

Major Products Formed

    Substitution: Products include hydroxylated derivatives or other substituted cyclopropanes.

    Reduction: Products include partially or fully dechlorinated cyclopropanes.

    Oxidation: Products include cyclopropane carboxylic acids or alcohols.

Scientific Research Applications

1,1,2-Trichloro-3-hexylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of trichlorinated cyclopropanes.

    Biology: The compound can be used to investigate the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.

    Industry: It can be used as an intermediate in the synthesis of other chemicals or materials.

Mechanism of Action

The mechanism of action of 1,1,2-Trichloro-3-hexylcyclopropane involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of chlorine atoms, which can participate in electrophilic or nucleophilic reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it susceptible to ring-opening reactions under certain conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trichloro-3-hexylcyclopropane
  • 1,1,2-Trichloro-3-methylcyclopropane
  • 1,1,2-Trichloro-3-ethylcyclopropane

Uniqueness

1,1,2-Trichloro-3-hexylcyclopropane is unique due to its specific substitution pattern and the presence of a hexyl group. This distinguishes it from other trichlorinated cyclopropanes, which may have different alkyl groups or substitution patterns. The hexyl group can influence the compound’s physical and chemical properties, such as solubility and reactivity.

Properties

CAS No.

64531-24-4

Molecular Formula

C9H15Cl3

Molecular Weight

229.6 g/mol

IUPAC Name

1,1,2-trichloro-3-hexylcyclopropane

InChI

InChI=1S/C9H15Cl3/c1-2-3-4-5-6-7-8(10)9(7,11)12/h7-8H,2-6H2,1H3

InChI Key

OBXBIDFHSWXEBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(C1(Cl)Cl)Cl

Origin of Product

United States

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